3,4,5-trimethoxy-N-((5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
3,4,5-TRIMETHOXY-N-[(5-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a trimethoxyphenyl group, a pyridinyl moiety, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[(5-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of gallic acid derivatives.
Synthesis of the Pyridinyl Intermediate: The pyridinyl moiety is often prepared via nucleophilic substitution reactions involving pyridine derivatives.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.
Final Coupling Reaction: The final step involves coupling the trimethoxyphenyl, pyridinyl, and oxadiazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[(5-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridinyl and trimethoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[(5-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[(5-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[(2-Pyridinyl)methyl]benzamide: Shares the pyridinyl and benzamide moieties but lacks the trimethoxyphenyl and oxadiazole groups.
3,4,5-Trimethoxybenzamide: Contains the trimethoxyphenyl group but lacks the pyridinyl and oxadiazole moieties.
Uniqueness
3,4,5-TRIMETHOXY-N-[(5-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE is unique due to its combination of the trimethoxyphenyl, pyridinyl, and oxadiazole groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H20N4O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C19H20N4O5S/c1-25-14-7-13(8-15(26-2)17(14)27-3)18(24)21-10-16-22-23-19(28-16)29-11-12-5-4-6-20-9-12/h4-9H,10-11H2,1-3H3,(H,21,24) |
InChI Key |
BWKFEZPEWJKRNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC3=CN=CC=C3 |
Origin of Product |
United States |
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